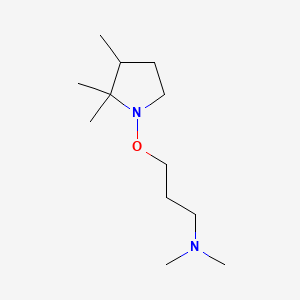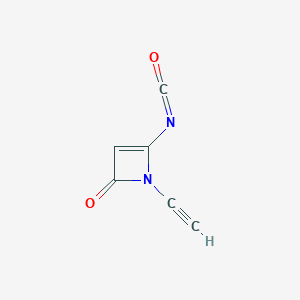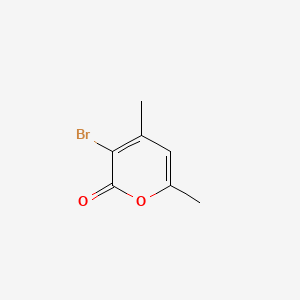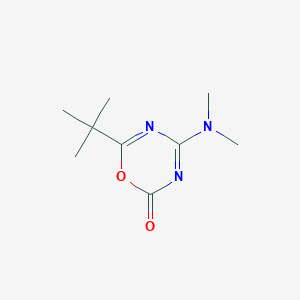
Lead(II) hexafluoroacetylacetonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead(II) hexafluoroacetylacetonate is an organometallic compound with the chemical formula Pb(CF₃COCHCOCF₃)₂ . It is known for its unique properties and applications in various scientific fields. This compound is typically a white powder and is used in research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead(II) hexafluoroacetylacetonate can be synthesized through the reaction of hexafluoroacetylacetone with lead(II) chloride. The reaction typically occurs in an organic solvent such as toluene or dichloromethane under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves similar steps as the laboratory preparation, scaled up to accommodate larger quantities. The use of high-purity reagents and controlled environments ensures the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions: Lead(II) hexafluoroacetylacetonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with other ligands to form new complexes.
Coordination Reactions: It forms coordination polymers with other metal β-diketonates.
Common Reagents and Conditions:
Reagents: Common reagents include other metal β-diketonates and organic solvents.
Conditions: Reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products: The major products of these reactions are often heterometallic complexes, which have applications in materials science and catalysis .
Scientific Research Applications
Lead(II) hexafluoroacetylacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and coordination polymers.
Materials Science: It is utilized in the preparation of thin films and coatings due to its volatility and stability.
Catalysis: The compound serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Electronics: It is employed in the fabrication of electronic components, including semiconductors and LEDs.
Mechanism of Action
The mechanism of action of Lead(II) hexafluoroacetylacetonate involves its ability to form stable complexes with other metals and organic ligands. The compound’s hexafluoroacetylacetonate ligands provide strong electron-withdrawing effects, stabilizing the lead(II) center and facilitating various chemical reactions . The molecular targets and pathways involved are primarily related to its coordination chemistry and ability to form heterometallic complexes.
Comparison with Similar Compounds
Lead(II) acetylacetonate: Another lead-based β-diketonate with similar coordination properties but different reactivity due to the absence of fluorine atoms.
Copper(II) hexafluoroacetylacetonate: A copper-based analogue that forms similar coordination polymers but with different electronic properties.
Uniqueness: Lead(II) hexafluoroacetylacetonate is unique due to its high stability, strong electron-withdrawing ligands, and ability to form a wide range of heterometallic complexes. These properties make it particularly valuable in materials science and catalysis .
Properties
Molecular Formula |
C10H2F12O4Pb |
|---|---|
Molecular Weight |
621 g/mol |
IUPAC Name |
bis[[(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-yl]oxy]lead |
InChI |
InChI=1S/2C5H2F6O2.Pb/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-; |
InChI Key |
VPDFYHDIFAQDGC-PAMPIZDHSA-L |
Isomeric SMILES |
C(=C(\O[Pb]O/C(=C\C(=O)C(F)(F)F)/C(F)(F)F)/C(F)(F)F)\C(=O)C(F)(F)F |
Canonical SMILES |
C(=C(C(F)(F)F)O[Pb]OC(=CC(=O)C(F)(F)F)C(F)(F)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B13801385.png)




![(S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide](/img/structure/B13801423.png)







![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-methyl-1,2,5-oxadiazol-3-YL)-](/img/structure/B13801476.png)
